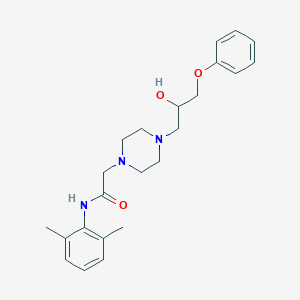

Desmethoxy Ranolazine

Description

Contextualization of Desmethoxy Ranolazine (B828) within the Ranolazine Pharmacological Landscape

Ranolazine is an anti-anginal medication used for the management of chronic angina. drugbank.com Its primary mechanism of action involves the inhibition of the late phase of the inward sodium current in cardiac cells. ajpaonline.com This action reduces the intracellular sodium concentration, which in turn decreases intracellular calcium levels, leading to reduced tension in the heart wall and a lower oxygen demand by the heart muscle. ajpaonline.comnih.gov

Ranolazine undergoes rapid and extensive metabolism, primarily in the liver and intestine, by cytochrome P450 (CYP) enzymes. drugbank.comnih.govfda.gov Specifically, it is metabolized mainly by CYP3A4 and to a lesser degree by CYP2D6. nih.govfda.govtga.gov.aueuropa.eu This metabolic process is complex, resulting in a large number of metabolites. europa.eu Over 40 metabolites have been detected in plasma and more than 100 have been identified in urine. drugbank.comnih.gov

Within this intricate metabolic profile, Desmethoxy Ranolazine emerges as a notable metabolite. drugbank.com It is also referred to as o-Desmethyl Ranolazine, CVT-2514, or RS 88390. medchemexpress.comcaymanchem.com The formation of this compound occurs through O-demethylation, one of the key metabolic pathways for Ranolazine. tga.gov.aueuropa.eunih.gov This specific transformation is carried out by enzymes of the CYP3A family. caymanchem.com

Significance of Metabolite Research in Understanding Drug Efficacy and Safety Profiles

In the case of Ranolazine, the pharmacological activity of its many metabolites has not been fully characterized. drugbank.comfda.gov This highlights a crucial area of research. A thorough understanding of the pharmacokinetics and pharmacodynamics of metabolites like this compound is necessary for a complete picture of Ranolazine's action. tandfonline.com Such research is vital for predicting potential drug-drug interactions, particularly with substances that inhibit or induce the CYP3A4 enzyme, which is central to Ranolazine's metabolism. nih.gov Furthermore, investigating metabolites helps explain inter-individual variability in patient responses to the drug, which can be influenced by genetic differences in metabolic enzyme activity. pharmgkb.orglongdom.org In some instances, metabolites can represent a substantial fraction of the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), making their study indispensable for a comprehensive safety and efficacy assessment. nih.gov

Historical Identification and Initial Characterization of this compound

The investigation into Ranolazine's metabolic fate began with early clinical studies. A pivotal 1995 study by Penman and colleagues utilized liquid chromatography-mass spectrometry (LC/MS) to analyze human plasma samples. nih.gov This research was fundamental in characterizing the extensive metabolism of Ranolazine, identifying several primary metabolic routes, including O-demethylation of the methoxyphenoxy moiety, which is the reaction that produces this compound. nih.gov The study noted that of the numerous metabolites, only a few accounted for a significant portion of the drug's exposure in plasma. nih.gov

This compound, also identified by the research codes CVT-2514 and RS 88390, is one of the metabolites formed through this O-demethylation pathway. caymanchem.comnih.govscbt.com Subsequent research has further solidified its importance in the pharmacokinetic profile of Ranolazine. For example, a study published in 2012 detailed the development and validation of a sensitive LC-MS/MS method to simultaneously measure the concentration of Ranolazine and three of its metabolites, including this compound, in human plasma. caymanchem.com The development of such specific analytical methods underscores the relevance of this metabolite in ongoing biomedical and clinical research.

Table 1: Compound Names

| Name | Synonyms/Codes |

|---|---|

| Ranolazine | RS-43285, CVT 303 |

| This compound | o-Desmethyl Ranolazine, CVT-2514, RS 88390, Ranolazine Related Compound B |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazineacetamide | caymanchem.comscbt.com |

| CAS Number | 172430-45-4 | caymanchem.comscbt.com |

| Molecular Formula | C₂₃H₃₁N₃O₄ | caymanchem.comscbt.com |

| Molecular Weight | 413.5 g/mol | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Formation of Desmethoxy Ranolazine

Ranolazine (B828) Metabolic Biotransformation Pathways Leading to Desmethoxy Ranolazine

Ranolazine is subject to rapid and widespread metabolism, with less than 5% of the original dose being excreted unchanged. tga.gov.aueuropa.eu Studies have identified numerous metabolic products in human plasma, urine, and faeces. europa.eueuropa.eutga.gov.au Among the various biotransformation routes, O-demethylation stands out as a key pathway leading directly to the formation of this compound. nih.goveuropa.eu

O-demethylation is consistently identified as one of the most important primary metabolic pathways for Ranolazine. europa.euefda.gov.eteuropa.eupharmgkb.org This specific chemical reaction involves the removal of a methyl group from the methoxyphenoxy moiety of the Ranolazine molecule. nih.gov The resulting compound, which has a hydroxyl group in place of the methoxy (B1213986) group, is known as this compound (also referred to by research codes CVT-2514 or RS-88390). nih.govresearchgate.netcaymanchem.com This metabolite is one of several Phase I metabolites that have been found to be present in plasma at significant levels relative to the parent compound. ufs.br

The metabolic conversion of Ranolazine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and intestine. medcentral.comdrugbank.comnih.gov

CYP3A4 : In vitro studies using human liver microsomes have definitively shown that Ranolazine is primarily metabolized by the CYP3A4 isoform. europa.euefda.gov.ettga.gov.au This enzyme is responsible for the majority of Ranolazine's biotransformation, including the O-demethylation pathway that produces this compound. caymanchem.comebiohippo.comijnrd.org

The table below summarizes the key enzymes involved in Ranolazine metabolism.

Table 1: Key Enzymes in Ranolazine Metabolism| Enzyme | Role in Ranolazine Metabolism | Primary Pathway Contribution |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme. europa.euefda.gov.ettga.gov.au | Responsible for the majority of biotransformation, including O-demethylation to form this compound. caymanchem.comebiohippo.com |

| CYP2D6 | Secondary metabolizing enzyme. europa.euefda.gov.ettga.gov.au | Contributes to overall clearance; its activity level can impact Ranolazine plasma concentrations. pharmgkb.org |

The formation of this compound via O-demethylation occurs in parallel with several other metabolic transformations. europa.eueuropa.eunih.gov The metabolic profile of Ranolazine is complex, with researchers identifying up to seven primary routes of metabolism. nih.gov

These pathways include:

N-dealkylation : Another major pathway alongside O-demethylation, which produces N-dealkylated metabolites (e.g., RS-94287 or CVT-2738). nih.govresearchgate.netufs.br

O-dearylation : This process yields the O-dearylated metabolite (RS-88640 or CVT-2512). nih.govresearchgate.netufs.br

Oxygenation : The addition of oxygen atoms at various points on the Ranolazine molecule creates further metabolites. nih.gov

Hydrolysis : The amide group of Ranolazine can also be hydrolyzed. nih.gov

Table 2: Major Metabolic Pathways of Ranolazine

| Metabolic Pathway | Resulting Metabolite(s) | Reference |

|---|---|---|

| O-Demethylation | This compound (CVT-2514) | nih.govresearchgate.net |

| N-Dealkylation | N-dealkylated metabolites (CVT-2738) | nih.govresearchgate.net |

| O-Dearylation | O-dearylated metabolite (CVT-2512) | nih.govresearchgate.net |

| Oxygenation | Various hydroxylated metabolites | nih.gov |

| Conjugation | Glucuronide conjugates (e.g., of this compound) | nih.gov |

Stereochemical Aspects of this compound Formation

Ranolazine is administered as a racemate, meaning it is a 1:1 mixture of its two enantiomers, (R)-Ranolazine and (S)-Ranolazine, which are non-superimposable mirror images of each other. ufs.brtga.gov.au This chiral nature has significant implications for its metabolism, as the enzymes responsible for its biotransformation can interact differently with each enantiomer.

Research indicates that the metabolism of Ranolazine is enantioselective. ufs.brresearchgate.net An in vivo study in rats demonstrated that after oral administration of racemic Ranolazine, the plasma concentrations of the R-(+)-enantiomer were significantly higher than those of the S-(-)-enantiomer. symc.edu.cnrsc.org Specifically, the peak concentration (Cmax) and the area under the curve (AUC) for R-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than for its S-(-) counterpart. symc.edu.cnrsc.org

This difference suggests a slower metabolism rate for the R-(+)-enantiomer compared to the S-(-)-enantiomer. symc.edu.cnrsc.org This enantioselectivity extends to the formation of its metabolites, including this compound. As the parent drug is metabolized at different rates for each enantiomer, the production of the corresponding this compound enantiomers is also expected to be unequal. An analytical method has been developed to separate and quantify the individual enantiomers of both Ranolazine and this compound, which is essential for studying these stereoselective effects. ufs.br

The ability of metabolic enzymes, such as CYP3A4 and CYP2D6, to recognize and differentiate between the chiral forms of Ranolazine has direct consequences for the production of this compound. The slower metabolism of R-(+)-Ranolazine means it persists longer and at higher concentrations in the body, particularly in the liver, where concentrations were found to be 1.6 to 3.0 times higher than the S-(-) form. symc.edu.cnrsc.org

This chiral recognition by metabolic enzymes implies that the rate of O-demethylation may differ for each enantiomer. The slower clearance of the R-(+)-Ranolazine enantiomer suggests that the metabolic pathway is stereopreferential. symc.edu.cnrsc.org Consequently, the profile of this compound in plasma will likely consist of an unequal mixture of its (R) and (S) enantiomers, reflecting the enantioselective nature of the parent drug's metabolism. This highlights the importance of chiral analysis in understanding the complete metabolic profile of Ranolazine and its derivatives. ufs.br

Pharmacological and Electrophysiological Characterization of Desmethoxy Ranolazine

In Vitro Pharmacological Profiling of Desmethoxy Ranolazine (B828)

The primary mechanism of action for ranolazine's anti-ischemic effects is the inhibition of the late inward sodium current (INa) in cardiomyocytes. ijpbs.comdrugbank.comnih.govresearchgate.net This action reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand. ijpbs.comdrugbank.com

Late Sodium Current (INa): Research indicates that desmethoxy ranolazine exhibits a lower potency for inhibiting the late sodium current when compared to its parent compound, ranolazine. tga.gov.au While specific IC50 values for this compound are not widely published, ranolazine's IC50 for the late INa is approximately 5 to 6 μM. ahajournals.orgijpbs.commdpi.com The reduced potency of the metabolite suggests its contribution to the primary therapeutic, antianginal effect of ranolazine is limited. tga.gov.au

Potassium Channels: Ranolazine is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. drugbank.commdpi.com This action is responsible for the modest QT interval prolongation observed with ranolazine treatment. drugbank.com Studies reveal that this compound demonstrates comparable activity to ranolazine in inhibiting the hERG potassium channel. tga.gov.au Ranolazine has an IC50 for IKr of approximately 12 μM. ijpbs.commdpi.com This comparable potency suggests that this compound likely contributes to the QT prolongation effect associated with the administration of the parent drug. tga.gov.au

Calcium Channels: Ranolazine has been shown to have only weak activity on L-type calcium channels. drugbank.com Specific data on the direct effects of this compound on calcium channels are not available in the reviewed scientific literature.

Ranolazine is known to be both a substrate and an inhibitor of the P-glycoprotein (P-gp) transporter. ahajournals.orgchempure.in This interaction is clinically relevant as it can affect the plasma concentrations of ranolazine and other co-administered drugs that are P-gp substrates. However, specific in vitro studies investigating the potential of this compound to inhibit P-glycoprotein or other drug transporters have not been detailed in the available literature.

A direct comparative analysis underscores the differing pharmacological profile of this compound relative to its parent compound. The key distinction lies in their potencies on different ion channels. While this compound is less potent at the primary therapeutic target for angina (late INa), it retains a similar potency for the hERG potassium channel, which is associated with the electrocardiographic effects of the drug. tga.gov.au

Interactive Table: Comparative Potency of Ranolazine and this compound on Key Cardiac Ion Channels

| Compound | Target Ion Channel | Relative Potency | Ranolazine IC50 | This compound IC50 |

| Ranolazine | Late Sodium Current (INa) | - | ~ 6 µM ijpbs.commdpi.com | Lower than Ranolazine tga.gov.au |

| This compound | Late Sodium Current (INa) | Lower | Not Available | Not Available |

| Ranolazine | hERG (IKr) Potassium Channel | - | ~ 12 µM ijpbs.commdpi.com | Comparable to Ranolazine tga.gov.au |

| This compound | hERG (IKr) Potassium Channel | Comparable | Not Available | Not Available |

Contribution of this compound to Overall Ranolazine Pharmacodynamics

The scientific literature contains studies on the synergistic antiarrhythmic effects when ranolazine is combined with other drugs, such as amiodarone (B1667116) or dronedarone. mdpi.commdpi.com However, there is currently no available research that specifically evaluates potential synergistic or antagonistic pharmacodynamic interactions between ranolazine and its metabolite, this compound.

Contribution to Therapeutic (Antianginal) Effect: Due to its lower potency in inhibiting the late sodium current, this compound is not expected to be a major contributor to the primary anti-ischemic and antianginal effects of the parent drug. tga.gov.au The therapeutic benefits are predominantly attributed to ranolazine itself.

Contribution to Electrophysiological Effects: With a potency for hERG channel inhibition that is comparable to ranolazine, this compound is considered to contribute to the observed QT interval prolongation. tga.gov.au Therefore, this metabolite plays a role in the electrophysiological profile of ranolazine, an effect that is monitored during clinical use.

Analytical Methodologies for Desmethoxy Ranolazine Quantification and Characterization

Advanced Chromatographic Techniques for Desmethoxy Ranolazine (B828) Separation and Detection

Chromatography stands as the cornerstone for the separation and analysis of Desmethoxy Ranolazine from complex matrices. Techniques coupling high-resolution liquid chromatography with advanced detection systems provide the necessary performance to meet the rigorous demands of pharmaceutical and clinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of Ranolazine and its metabolites, including this compound, in biological fluids. scirp.orgnih.govnih.gov This method offers unparalleled sensitivity and selectivity by combining the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. pharmatutor.org

Researchers have developed numerous LC-MS/MS assays to simultaneously measure Ranolazine and its primary metabolites. nih.gov These methods typically involve electrospray ionization (ESI) in positive mode, as it is highly effective for protonating the amine groups present in the analytes. nih.govnih.gov The detection is performed using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, thereby minimizing interference from endogenous matrix components and enhancing analytical specificity. nih.govpnrjournal.com For instance, a common transition monitored for Ranolazine is m/z 428.20 → 279.50. nih.govgalaxymineraltransport.com The high sensitivity of LC-MS/MS allows for the determination of this compound at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which is crucial for pharmacokinetic profiling. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Gemini C18 (50 mm × 2.0 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol and 5 mM ammonium acetate with gradient elution | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range (CVT-2738, a desmethyl metabolite) | 4-1000 ng/mL | nih.gov |

Ranolazine is a chiral compound, and its metabolism can be stereoselective. Consequently, the enantioselective analysis of this compound is essential for understanding the differential disposition of its enantiomers. nih.gov Chiral chromatography, particularly when coupled with MS/MS detection, provides the means to separate and quantify the individual enantiomers of both the parent drug and its metabolites. nih.govdibru.ac.in

A bioanalytical method was successfully developed for the simultaneous chiral analysis of Ranolazine and this compound. nih.gov This was achieved using a chiral stationary phase, specifically a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate). nih.govufs.br The separation of enantiomers was accomplished under normal-phase conditions. ufs.br This approach enables the investigation of enantioselectivity in the in vitro metabolism of Ranolazine, revealing different rates of formation for the enantiomers of this compound. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Column | Chiralcel OD-H® | nih.gov |

| Mobile Phase | Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA) | ufs.br |

| Flow Rate | 1.0 mL/min | ufs.br |

| LLOQ (DRNZ Enantiomers) | 10 ng/mL | nih.gov |

| Linear Range (DRNZ Enantiomers) | 10 - 1000 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a more accessible technique for the quantification of pharmaceutical compounds. researchgate.netnih.gov While HPLC-UV may lack the sensitivity of MS detection for bioanalytical applications, it is highly suitable for the analysis of bulk drug substances and pharmaceutical dosage forms. pharmatutor.orgufs.brresearchgate.net The development and validation of an HPLC method for this compound would follow established guidelines, ensuring the method is accurate, precise, and robust. ijrpb.comresearchgate.net

Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpb.com For instance, a typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile. researchgate.net The detection wavelength is selected based on the UV absorbance maximum of the analyte. Such validated methods are crucial for quality control and stability studies where the presence of metabolites as impurities or degradation products needs to be monitored. ijpsr.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery within 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD (Limit of Detection) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of ~3:1 |

| LOQ (Limit of Quantification) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of ~10:1 |

Sample Preparation Strategies for Complex Biological Matrices Containing this compound

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract this compound from complex biological matrices like plasma and microsomal preparations, remove interfering substances, and concentrate the analyte. diva-portal.org

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized sample preparation technique that is fast, simple, and requires minimal solvent volumes. nih.govua.esnih.gov It has been successfully applied to the extraction of Ranolazine and this compound from microsomal medium. nih.govresearchgate.net The procedure involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone or methanol) into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for efficient analyte transfer into the organic phase. ua.es

Subsequent centrifugation separates the extraction solvent, which is then collected and analyzed. nih.gov For the enantioselective analysis of this compound, a DLLME method using chloroform as the extractor and acetone as the disperser solvent yielded recoveries in the order of 45%. nih.gov This demonstrates the utility of DLLME for the effective sample preparation of microsomal matrices prior to LC-MS/MS analysis. nih.gov

Besides DLLME, other common extraction techniques for this compound include protein precipitation (PPT) and traditional liquid-liquid extraction (LLE). nih.govnih.govgalaxymineraltransport.com Optimization of these protocols is key to achieving high and reproducible recovery, minimizing matrix effects, and ensuring the stability of the analyte.

Protein Precipitation: This is a rapid and simple method where a water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins. nih.govresearchgate.net While fast, it may result in less clean extracts compared to LLE.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into a water-immiscible organic solvent. nih.govgalaxymineraltransport.com Optimization involves selecting an appropriate solvent (e.g., methyl tert-butyl ether, or a mixture of diethyl ether and dichloromethane) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, more extractable form. nih.govgalaxymineraltransport.com For basic compounds like this compound, extraction is typically performed under basic conditions. The goal is to maximize recovery, which for Ranolazine has been reported in the range of 82-94%. nih.gov

The choice of extraction method depends on the required sample cleanliness, throughput, and the specific analytical technique being used. For highly sensitive LC-MS/MS analyses, cleaner extracts from LLE or DLLME are often preferred to reduce ion suppression or enhancement. diva-portal.org

Information Deficit Precludes Article Generation on this compound

A comprehensive search for scientific literature concerning the analytical methodologies for the chemical compound this compound has yielded insufficient data to construct the requested article. Despite targeted searches for information on the validation of quantification methods—including linearity, accuracy, precision, and limits of detection and quantification—no specific research findings for this compound could be located.

The user's explicit instructions to focus solely on this compound and to adhere strictly to a detailed outline concerning its analytical methodologies cannot be fulfilled due to the absence of publicly available scientific research on this specific compound. The performed searches consistently returned information on the parent compound, Ranolazine, and its other metabolites, such as Desmethyl Ranolazine. However, no dedicated studies on the analytical quantification and characterization of this compound were identified.

Similarly, a thorough investigation revealed no information regarding the interlaboratory reproducibility or standardization of assays for this compound. This lack of data prevents a scientifically accurate and detailed discussion on the robustness and comparability of potential analytical methods across different laboratories.

Without foundational research data, the creation of informative and scientifically accurate content for the specified sections and subsections, including the generation of data tables and detailed research findings, is not possible. Proceeding with the article would necessitate the inclusion of information on related but distinct compounds, a step that would directly contravene the user's strict content exclusions.

Therefore, due to the critical lack of available scientific information, the generation of an article focusing solely on the analytical methodologies for this compound cannot be completed at this time.

In-depth Pharmacokinetic Profile of this compound Remains Largely Uncharacterized in Publicly Available Scientific Literature

While comprehensive data exists for ranolazine, including its absorption, distribution, metabolism, and excretion, specific details regarding the pharmacokinetic profile of this compound are sparse. The metabolic pathways of ranolazine are well-documented, with O-demethylation and N-dealkylation being significant routes, primarily mediated by CYP3A4 and to a lesser extent, CYP2D6 enzymes. nih.goveuropa.eutga.gov.au The parent compound, ranolazine, undergoes extensive metabolism, with over 47 metabolites identified in human plasma. europa.eutga.gov.au One of its major metabolites, desmethyl ranolazine, is known to undergo further conjugation, including the formation of glucuronides. nih.govresearchgate.netcolab.wsbiosynth.com

However, specific studies detailing the systemic exposure, bioavailability, distribution dynamics, and elimination kinetics solely for this compound are not present in the reviewed scientific literature. Consequently, information regarding its plasma concentration-time profiles, Area Under the Curve (AUC) analysis, volume of distribution, specific renal and biliary excretion pathways, and its potential for conjugation reactions remains unelucidated. Furthermore, there is no available information on how physiological or pathophysiological factors might influence the pharmacokinetics of this particular compound.

One available source notes that this compound is metabolized principally by the CYP3A system, a characteristic it shares with its parent compound, ranolazine. veeprho.com Beyond this, detailed pharmacokinetic parameters necessary to construct a comprehensive disposition profile for this compound are not available in the public domain.

Therefore, a detailed article on the pharmacokinetics and disposition of this compound, as per the requested outline, cannot be generated at this time due to a lack of specific scientific data.

1 Age, Sex, and Organ Impairment Effects on this compound Disposition

The disposition of this compound, a primary metabolite of Ranolazine, can be influenced by various patient-specific factors, including organ function. However, direct studies on the isolated effects of age and sex on this specific metabolite are limited. Most available data is extrapolated from pharmacokinetic studies of the parent compound, Ranolazine.

While the pharmacokinetics of Ranolazine are reportedly unaffected by gender or age in a clinically significant manner, elderly patients may exhibit increased exposure to the parent drug due to age-related declines in renal function. nafdac.gov.ngrwandafda.gov.rw

Organ Impairment Effects

Hepatic Impairment:

The formation of this compound is sensitive to liver function. In studies observing patients with hepatic impairment, the ratio of the metabolite's area under the concentration-time curve (AUC) to that of the parent drug, Ranolazine, was found to decrease as the severity of hepatic impairment increased. nih.gov A study involving subjects with mild and moderate hepatic impairment demonstrated that while mild impairment did not significantly alter Ranolazine's AUC, moderate impairment led to a 1.8-fold increase in the parent drug's AUC. europa.euhpra.ie This suggests that with worsening hepatic function, the metabolic conversion of Ranolazine to its metabolites, including this compound, is reduced.

Another study found that in patients with moderate hepatic impairment (Child-Pugh Class B), the steady-state AUC of Ranolazine increased by 76% compared to healthy individuals. nih.govahajournals.org Correspondingly, the exposure to its metabolites decreased. nih.gov

| Degree of Hepatic Impairment | Effect on Ranolazine AUC | Effect on Metabolite/Ranolazine Ratio |

|---|---|---|

| Mild (Child-Pugh Class A) | Unaffected europa.euhpra.ie | Decreased in parallel with degree of impairment nih.gov |

| Moderate (Child-Pugh Class B) | Increased 1.8-fold europa.euhpra.ie or by 76% nih.govahajournals.org |

Renal Impairment:

Renal function significantly impacts the clearance of Ranolazine's metabolites. As renal function declines, the AUC of these metabolites increases. europa.euhpra.ietga.gov.au In patients with severe renal impairment, the AUC of one of Ranolazine's pharmacologically active metabolites was observed to increase by 5-fold. rwandafda.gov.rweuropa.euhpra.ietga.gov.au

| Degree of Renal Impairment | Effect on Ranolazine AUC | Effect on Metabolite AUC |

|---|---|---|

| Mild to Severe | Increased 1.7 to 2-fold europa.euhpra.ietga.gov.au | Increased with decreased renal function europa.euhpra.ietga.gov.au |

| Severe | - | AUC of one active metabolite increased 5-fold rwandafda.gov.rweuropa.euhpra.ietga.gov.au |

Pharmacokinetic and Disposition Studies of Desmethoxy Ranolazine

2 Genetic Polymorphisms in Metabolizing Enzymes Affecting Desmethoxy Ranolazine (B828) Formation

The formation of Desmethoxy Ranolazine is intrinsically linked to the metabolic pathways of its parent compound, Ranolazine. Ranolazine is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser degree, by CYP2D6. europa.euahajournals.orgresearchgate.netnih.gov this compound (CVT-2514) is a product of O-demethylation, a key metabolic process for Ranolazine. europa.euahajournals.orgresearchgate.net Consequently, genetic variations in the genes encoding these enzymes can significantly influence the rate of this compound formation.

CYP2D6 Polymorphisms:

The CYP2D6 enzyme is known for its high degree of genetic polymorphism, leading to different metabolic phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultra-rapid metabolizers (UMs). nih.gov

Studies have shown that individuals who are CYP2D6 poor metabolizers (PMs) exhibit altered pharmacokinetics of Ranolazine. At a dose of 500 mg twice daily, the AUC of Ranolazine was 62% higher in PMs compared to extensive metabolizers (EMs). nafdac.gov.ngrwandafda.gov.rw This suggests that at this dose, the CYP2D6 pathway plays a substantial role in Ranolazine's clearance. This increased exposure of the parent drug in PMs implies a reduced rate of metabolism through the CYP2D6 pathway, which would, in turn, lead to a decreased rate of formation of metabolites produced via this route, including this compound. Interestingly, the difference in Ranolazine exposure between PMs and EMs was less pronounced at a higher dose of 1000 mg twice daily, indicating that the CYP3A4 pathway becomes dominant at higher concentrations. nafdac.gov.ngrwandafda.gov.rwfda.gov

CYP3A4 Influence:

CYP3A4 is the principal enzyme responsible for Ranolazine metabolism. europa.euahajournals.org The critical role of this enzyme in the formation of this compound is highlighted by drug-drug interaction studies. Co-administration of Ranolazine with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant decrease in the formation of its metabolites. ahajournals.org Specifically, the ratio of the AUC of this compound (CVT-2514) to that of Ranolazine was found to decrease by 2.1-fold in the presence of ketoconazole. ahajournals.org This demonstrates that robust CYP3A4 activity is essential for the O-demethylation process that produces this compound. Therefore, genetic polymorphisms that affect the function of CYP3A4 would be expected to alter the disposition of this metabolite.

Preclinical and Clinical Investigations Involving Desmethoxy Ranolazine

In Vitro Metabolic Studies Leading to Desmethoxy Ranolazine (B828) Identification and Characterization

The initial identification and characterization of Desmethoxy Ranolazine were accomplished through a series of meticulous in vitro metabolic studies. These experiments were crucial in elucidating the metabolic fate of the parent compound, Ranolazine.

The O-demethylation of Ranolazine to form this compound (also known as O-desmethyl ranolazine, RS-88390, or CVT-2514) is a key step in its metabolism. ufs.brmedchemexpress.com In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) isoenzymes responsible for this biotransformation. hpra.ietga.gov.aunafdac.gov.ng Research has demonstrated that while Ranolazine is metabolized extensively by CYP3A4, the O-demethylation pathway is catalyzed primarily by the CYP2D6 isoenzyme. tandfonline.comresearchgate.netnih.gov

Comparative studies with animal liver microsomes have revealed species-specific differences in Ranolazine metabolism. For instance, the formation of this compound was observed in vitro with liver microsomes from both mice and rats at rates comparable to those seen with human liver microsomes. tga.gov.au This suggests that these rodent species can serve as relevant preclinical models for studying this particular metabolic pathway. Conversely, this pathway was not significantly observed in incubations with dog liver microsomes. tga.gov.au The metabolism of Ranolazine in vitro has been shown to be qualitatively similar to the oxidative metabolites formed in vivo within the respective species. tandfonline.com

| Enzyme/System | Role in this compound Formation | Species Studied | Reference |

|---|---|---|---|

| Human Liver Microsomes | Primary site for in vitro metabolic studies. | Human | hpra.ietga.gov.autandfonline.com |

| CYP2D6 | Primary enzyme catalyzing the O-demethylation of Ranolazine. | Human | tandfonline.comresearchgate.netnih.gov |

| CYP3A4 | Major enzyme for overall Ranolazine metabolism, but less so for O-demethylation. | Human | tandfonline.com |

| Rat Liver Microsomes | Formation rate comparable to humans. | Rat | tga.gov.auresearchgate.net |

| Mouse Liver Microsomes | Formation rate comparable to humans. | Mouse | tga.gov.au |

| Dog Liver Microsomes | Metabolic pathway not significantly present. | Dog | tga.gov.au |

The definitive identification of this compound among a multitude of other metabolites was achieved through the combined use of isotopic labeling and advanced mass spectrometry techniques. nih.govuts.edu.au In early human studies, radioactively labeled [14C]-Ranolazine was administered, allowing researchers to trace the distribution, metabolism, and excretion of the drug and all its related metabolic products. hpra.ietga.gov.aueuropa.eu

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has been the cornerstone for separating and structurally elucidating Ranolazine's metabolites from complex biological matrices like plasma and urine. nih.govuts.edu.au These methods separate compounds based on their physicochemical properties, which are then ionized and identified by their precise mass-to-charge ratio. oup.com The use of stable isotope-labeled compounds in conjunction with mass spectrometry facilitates the recognition of drug-related metabolites by identifying unique isotope cluster signatures. nih.gov An enantioselective bioanalytical method using LC-MS/MS was specifically developed for the chiral analysis of both Ranolazine and this compound in microsomal medium, demonstrating the power of this technology to differentiate stereoisomers. nih.gov

Clinical Pharmacokinetic Studies Assessing this compound Exposure in Human Populations

Following its in vitro identification, the focus shifted to understanding the clinical pharmacokinetics of this compound in humans. These studies aimed to quantify its presence in the body and understand its relationship with the parent drug, Ranolazine.

Ranolazine undergoes extensive metabolism in humans, with a large number of metabolites identified in both plasma (over 47) and urine (over 100). hpra.ienafdac.gov.ngeuropa.eu this compound is one of several Phase I metabolites. ufs.br Sensitive and reliable LC-MS/MS methods have been developed and validated for the simultaneous quantification of Ranolazine and its key metabolites, including this compound (CVT-2514), in human plasma. nih.gov

These analytical methods have been successfully applied in clinical pharmacokinetic studies. nih.gov For example, one validated method demonstrated linearity for this compound over a concentration range of 4–1000 ng/mL in human plasma. nih.gov In studies where patients received high doses of Ranolazine, this compound was one of four metabolites whose area under the curve (AUC) was in excess of 10% of the parent Ranolazine AUC, indicating significant systemic exposure. nih.gov The metabolite is also found conjugated with glucuronic acid. nih.govcolab.ws

| Analyte | Matrix | Method | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| This compound (CVT-2514) | Human Plasma | LC-MS/MS | 4–1000 ng/mL | 4 ng/mL | nih.gov |

| Desmethyl Ranolazine (Enantiomers) | Microsomal Medium | LC-MS/MS | 10–1000 ng/mL | 10 ng/mL | ufs.brnih.gov |

The exposure to this compound is intrinsically linked to the pharmacokinetics of the parent drug, Ranolazine, and is significantly influenced by genetic factors. The primary enzyme responsible for its formation, CYP2D6, exhibits well-known genetic polymorphism in the human population, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). hpra.ieeuropa.eu

Clinical studies have shown that subjects who are CYP2D6 poor metabolizers (lacking enzyme activity) have significantly higher exposure to the parent drug. For instance, at a dose of 500 mg twice daily, the AUC for Ranolazine was 62% higher in poor metabolizers compared to extensive metabolizers. hpra.ietga.gov.aueuropa.eu This inverse relationship means that in poor metabolizers, the formation of this compound is reduced, leading to lower plasma concentrations of the metabolite relative to the parent drug. This variability highlights that the ratio of this compound to Ranolazine can fluctuate widely between individuals based on their genetic makeup. Furthermore, in vitro data suggests that the O-demethylated metabolite itself is a moderate inhibitor of CYP2D6, potentially leading to a feedback mechanism. fda.gov

Evaluation of this compound as a Biomarker for Ranolazine Metabolic Phenotype or Clinical Response

Given the strong dependence of this compound formation on the activity of a single polymorphic enzyme, its measurement has been considered as a potential biomarker. The ratio of the concentration of the parent drug (Ranolazine) to the metabolite (this compound) in plasma could serve as a probe to determine an individual's CYP2D6 metabolic phenotype.

Identifying a patient as a poor, intermediate, or extensive metabolizer of Ranolazine through this biomarker could potentially inform therapeutic strategies. For example, poor metabolizers, who have higher concentrations of Ranolazine, might experience different efficacy or safety profiles. hpra.ietga.gov.aueuropa.eu While its utility as a direct biomarker for predicting clinical response (e.g., improvement in angina symptoms) has not been definitively established, its role as a biomarker for metabolic phenotype is strongly supported by pharmacokinetic principles and clinical data.

Future Research Directions and Translational Perspectives for Desmethoxy Ranolazine

Unraveling the Full Spectrum of Desmethoxy Ranolazine's Pharmacological Activities and Targets

Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiac cells. nih.govnih.gov However, Ranolazine (B828) is extensively metabolized by the cytochrome P450 system, particularly CYP3A4 and CYP2D6 enzymes, leading to the formation of numerous metabolites. nih.govnih.gov While some of these metabolites are believed to be active, their pharmacological properties have not been fully characterized. oup.comdrugbank.com

Future research should focus on elucidating the full range of pharmacological activities of this compound. Key research questions include:

Interaction with Cardiac Ion Channels: Does this compound exhibit inhibitory activity on the late INa, similar to the parent compound? What is its potency and selectivity compared to Ranolazine? Investigating its effects on other cardiac ion channels, such as potassium and calcium channels, is also crucial to understand its potential impact on cardiac electrophysiology.

Receptor Binding Profile: A comprehensive screening of this compound against a broad panel of receptors and enzymes will help to identify any off-target activities that could contribute to either therapeutic or adverse effects.

Investigation of this compound's Potential Independent Therapeutic or Toxicological Roles

A critical aspect of future research is to determine whether this compound has its own therapeutic or toxicological effects, independent of Ranolazine. The activity of Ranolazine's metabolites has not been fully elucidated, but some are believed to be active. drugbank.com

Potential Therapeutic Roles: In one study, synthesized this compound (referred to as CVT-2738 in the study) was found to be protective against isoprenaline-induced myocardial ischemia in mice, although it was less potent than Ranolazine. nih.gov This finding suggests that this compound may contribute to the anti-ischemic effects of the parent drug. Further preclinical studies are warranted to explore its potential efficacy in various cardiovascular models, including angina, arrhythmia, and heart failure.

Potential Toxicological Roles: The potential for this compound to contribute to adverse drug reactions needs thorough investigation. A key area of concern is its effect on the QT interval. Ranolazine can cause a dose-dependent prolongation of the QT interval, a known risk factor for serious cardiac arrhythmias. oup.com It is essential to determine if this compound also affects the QT interval and to characterize its proarrhythmic potential. Additionally, evaluating its potential for hepatotoxicity, nephrotoxicity, and drug-drug interactions is crucial for a complete safety profile.

| Research Area | Key Questions |

| Therapeutic Potential | Does this compound have independent antianginal or antiarrhythmic properties? |

| Can it protect against myocardial ischemia-reperfusion injury? | |

| Toxicological Profile | Does this compound contribute to QT interval prolongation? |

| What is its potential for causing liver or kidney toxicity? | |

| Does it interact with other medications, altering their efficacy or safety? |

Development of Predictive Models Incorporating this compound Pharmacokinetics and Dynamics for Personalized Medicine

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are powerful tools in achieving this goal. pharmacognosyjournal.net The pharmacokinetics of Ranolazine can be influenced by factors such as renal impairment, which can alter the exposure to both the parent drug and its metabolites. researchgate.net

Future efforts should focus on developing robust predictive models that incorporate the PK and PD of this compound. These models can help to:

Predict Individual Variability: By integrating patient-specific factors such as age, genetics (e.g., CYP2D6 and CYP3A4 polymorphisms), renal function, and co-medications, these models can predict the plasma concentrations of both Ranolazine and this compound in individual patients.

Optimize Dosing Regimens: The models can be used to simulate different dosing scenarios to identify the optimal dose that maximizes therapeutic benefit while minimizing the risk of adverse events, particularly in special populations such as the elderly or patients with organ impairment.

Inform Clinical Trial Design: Physiologically based pharmacokinetic (PBPK) models can be used to simulate clinical trials and to identify the patient populations most likely to benefit from Ranolazine therapy or those at higher risk for adverse events related to metabolite accumulation. mdpi.commathworks.com

Exploration of Novel Analytical Approaches for Enhanced this compound Metabolite Profiling and Systems Biology Integration

A deeper understanding of the role of this compound requires advanced analytical techniques for its detection and quantification, as well as sophisticated data analysis approaches to place it within the broader biological context.

Novel Analytical Approaches: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Ranolazine and its metabolites in biological matrices. researchgate.netscirp.orgoup.com Future research could focus on developing even more sensitive methods for trace-level detection and for the simultaneous quantification of a wider range of Ranolazine metabolites. High-resolution mass spectrometry and novel sample preparation techniques, such as dispersive liquid-liquid microextraction, can further enhance the ability to profile the metabolic fate of Ranolazine. nih.govbohrium.com

Systems Biology Integration: Systems biology approaches, which involve the integrated analysis of data from genomics, proteomics, and metabolomics, can provide a holistic view of the effects of Ranolazine and its metabolites. frontiersin.org By combining comprehensive metabolite profiling data with other "omics" data, researchers can:

Identify Novel Biomarkers: Metabolomics studies may reveal novel biomarkers that can predict a patient's response to Ranolazine therapy or their susceptibility to adverse effects.

Elucidate Mechanisms of Action: Integrating metabolomic data with genomic and proteomic data can help to uncover the molecular pathways through which this compound exerts its pharmacological or toxicological effects.

Construct Predictive Network Models: Systems biology can be used to build computational models of the biological networks affected by Ranolazine and its metabolites, providing a deeper understanding of their complex interactions within the body.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Desmethoxy Ranolazine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ≤5 ng/mL) and specificity for this compound in plasma . High-performance thin-layer chromatography (HPTLC) with densitometric scanning (λ = 270 nm) is suitable for bulk analysis, offering a linear range of 50–800 ng/band and recovery rates >98% . For dissolution studies, UV spectrophotometry at 230 nm provides rapid quantification with <2% inter-day variability . Key validation parameters include selectivity, linearity (R² ≥0.998), precision (CV <5%), and stability under storage conditions (-80°C for 30 days) .

Q. Q2. How does the pharmacokinetic profile of this compound influence dose proportionality in preclinical models?

Methodological Answer: Dose proportionality studies in rodents require staggered dosing (e.g., 50–200 mg/kg) with serial blood sampling over 24 hours. Pharmacokinetic parameters (Cmax, AUC0–∞, t1/2) must demonstrate linearity (slope = 1.0 ± 0.1) across doses. Evidence from ranolazine analogs shows dose proportionality in 375–750 mg tablets due to identical excipient ratios and manufacturing processes . Critical considerations include food effects (fasted vs. fed bioavailability differences up to 30%) and interspecies scaling using allometric models .

Advanced Research Questions

Q. Q3. How can adaptive clinical trial designs optimize efficacy assessments of this compound in diastolic dysfunction?

Methodological Answer: Adaptive designs, such as sample size re-estimation (SSR), improve power in heterogeneous populations. For example, the CARISA trial used SSR to adjust enrollment from 500 to 800 participants after interim analysis, achieving 85% power to detect a 20% improvement in exercise duration . In diastolic dysfunction trials, Bayesian adaptive randomization can allocate patients to optimal doses (e.g., 500 mg BID vs. 750 mg QD) based on early echocardiographic responses (E/e′ ratio changes). Pre-specify adaptation rules in the statistical analysis plan to minimize Type I error inflation .

Q. Q4. What strategies resolve contradictions in peak oxygen consumption (VO2) outcomes between ranolazine trials?

Methodological Answer: Contradictions in VO2 (e.g., Maier et al. vs. Olivotto et al.) arise from differences in exercise protocols (cycle ergometry vs. treadmill) and endpoint timing. To harmonize

- Standardize CPET protocols (modified Naughton treadmill with gas exchange monitoring) .

- Stratify analysis by disease severity (LVEF 45–50% vs. >50%) to isolate drug effects on diastolic reserve .

- Conduct meta-regression adjusting for covariates (baseline VO2, trial duration). Pooled analysis of 6 trials showed no significant VO2 improvement (Δ = 0.8 mL/kg/min, p=0.12) but identified a trend toward benefit in patients with baseline VO2 <14 mL/kg/min .

Q. Q5. How do late sodium current (INaL) inhibition mechanisms of this compound compare to other anti-anginal agents in ischemia-reperfusion models?

Methodological Answer: In Langendorff-perfused rat hearts, this compound (IC50 = 2 µM) reduces INaL by 38-fold compared to peak INa, unlike β-blockers or calcium antagonists. This selectivity improves diastolic Ca<sup>2+</sup> handling (↓ diastolic [Ca<sup>2+</sup>]i by 25%) during simulated ischemia (pH 6.4, 10 mM 2-deoxyglucose) . Experimental validation requires voltage-clamp studies in HEK-293 cells expressing human Nav1.5 channels, with frequency-dependent inhibition assessed at 1–3 Hz pacing .

Q. Q6. What methodologies quantify genotoxic impurities in this compound synthesis?

Methodological Answer: Trace-level genotoxic impurities (e.g., alkyl halides, nitroso derivatives) require GC-MS/MS with a DB-624 column (30 m × 0.32 mm ID) and electron-impact ionization. Limit of quantitation (LOQ) should be ≤1 ppm, validated per ICH M7 guidelines. For example, N-nitrosodesmethyl ranolazine is detected at 0.3 ppm using a methanolic extraction and multiple reaction monitoring (MRM) transitions m/z 215→170 . Stability-indicating methods must demonstrate specificity under stress conditions (40°C/75% RH for 4 weeks) .

Data Interpretation and Contradiction Management

Q. Q7. How should researchers address heterogeneity in adverse event reporting across ranolazine trials?

Methodological Answer: Use the Cochrane Q-test and I² statistic to quantify heterogeneity (e.g., I² = 65% for side-effect incidence ). For pooled safety analyses:

- Apply random-effects models to account for variability in AE definitions (e.g., "dizziness" vs. "vertigo").

- Stratify by dose (500 mg vs. 1000 mg daily) and comorbidities (e.g., CKD increases constipation risk by 40%). Meta-analysis of 17 RCTs (n=9,975) showed no significant difference in total AEs between ranolazine and placebo (RR=1.21, 95% CI 0.86–1.69) but highlighted dose-dependent QT prolongation (>5 ms in 5% of patients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.